molecular formula C11H14O4 B129883 Ethyl 6-ethoxy-2-hydroxybenzoate CAS No. 154364-61-1

Ethyl 6-ethoxy-2-hydroxybenzoate

Cat. No.: B129883
CAS No.: 154364-61-1
M. Wt: 210.23 g/mol
InChI Key: RWBODKGPEZVFRX-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-2-hydroxybenzoate, also known as Ethyl 2-ethoxy-6-hydroxybenzoate, is an organic compound with the molecular formula C2H5OC6H3(OH)CO2C2H5. It is a derivative of salicylic acid and is characterized by its ethoxy and hydroxy functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-ethoxy-2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperatures ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethoxy-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active salicylic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethoxy-2-hydroxybenzoate is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various applications, particularly in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-ethoxy-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBODKGPEZVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404935
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154364-61-1
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
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